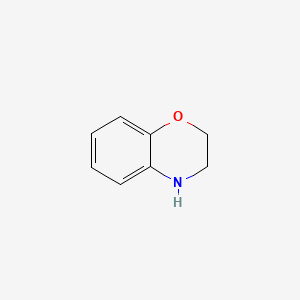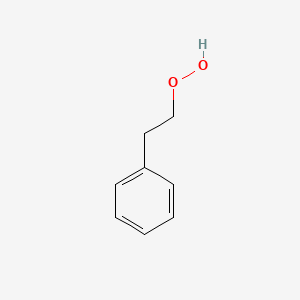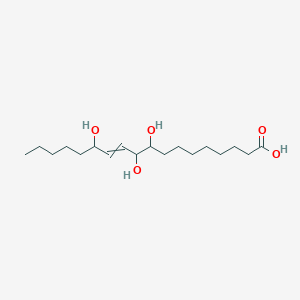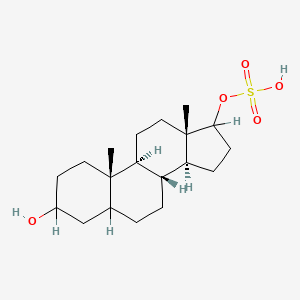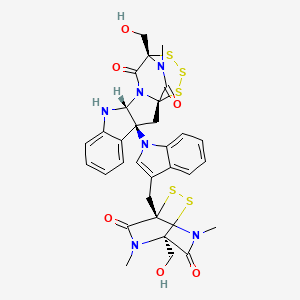
Chetoseminudin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chetoseminudin A is a natural product found in Humicola seminuda with data available.
Applications De Recherche Scientifique
Immunomodulatory Properties
A study conducted by Fujimoto et al. (2004) on the fungus Chaetomium seminudum revealed that Chetoseminudin A possesses immunomodulatory properties. The research highlighted the potential of Chetoseminudin A as an immunosuppressive agent, indicating its possible application in managing immune responses. This finding is crucial for its potential therapeutic uses in diseases where the immune system plays a central role (Fujimoto et al., 2004).
Antitumor Activity
Research by Wang et al. (2015) on Chaetomium sp 88194, an endophytic fungus, revealed that Chetoseminudin A, among other compounds, displayed significant antitumor activities. This study opens avenues for Chetoseminudin A as a potential resource in developing anti-cancer agents, particularly for breast cancer, as it induced apoptotic cell death in cancer cells (Wang et al., 2015).
Cytotoxic and Antimicrobial Effects
Peng et al. (2019) identified Chetoseminudin A in their study of the endophytic fungus Chaetomium sp. SYP-F7950. The compound demonstrated potent cytotoxic effects against certain cancer cell lines and exhibited strong antibacterial and antifungal activities. This highlights its potential use in developing treatments against specific bacterial and fungal infections as well as its utility in cancer therapy (Peng et al., 2019).
Antibacterial Activities
A study by Xu et al. (2015) on the fungus Chaetomium globosum also identified Chetoseminudin A. This compound was found to have antibacterial activities against Bacillus subtilis. Such properties suggest its potential application in treating infections caused by specific bacteria (Xu et al., 2015).
Mushroom Tyrosinase Inhibitory Activity
Zhai et al. (2020) in their study on the endophytic fungus Phaeosphaeria fuckelii, found that Chetoseminudin A, among other compounds, showed mushroom tyrosinase inhibitory activity. This finding indicates the potential use of Chetoseminudin A in treatments targeting specific enzymatic pathways (Zhai et al., 2020).
Propriétés
Nom du produit |
Chetoseminudin A |
|---|---|
Formule moléculaire |
C31H30N6O6S5 |
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C31H30N6O6S5/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-45-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-48-46-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1 |
Clé InChI |
DIUIQJFZKRAGBZ-YWZWRZHGSA-N |
SMILES isomérique |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
SMILES canonique |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Synonymes |
chetoseminudin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



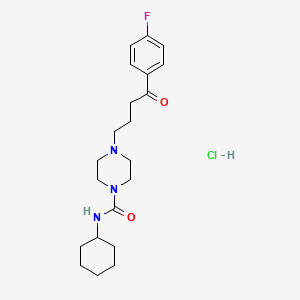
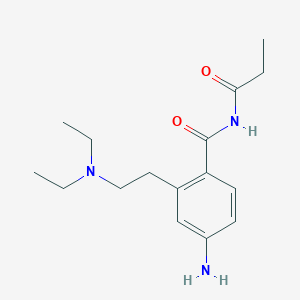
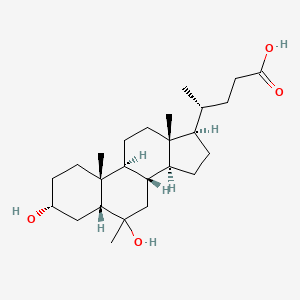
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
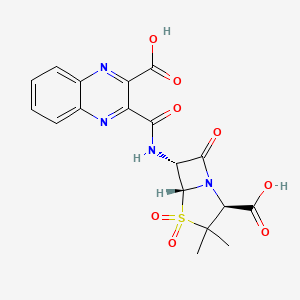
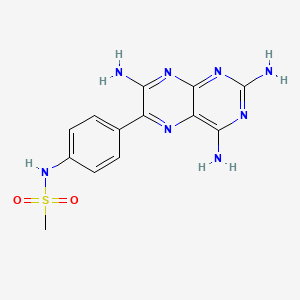
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
